METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE
Description
The compound METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a quinoline derivative characterized by:
- A methyl ester at the 2-position of the quinoline core.
- A 4-substituent consisting of a methoxy group linked via a carbamoyl bridge to a 4-methoxyphenyl group.
Properties
IUPAC Name |
methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-14-9-7-13(8-10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDQMGVPOOAYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. Common methods include the Gould-Jacob, Friedländer, and Skraup syntheses . The specific synthesis of this compound involves the reaction of 4-methoxyphenylamine with ethyl 2-chloroacetate to form an intermediate, which is then reacted with quinoline-2-carboxylic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods often utilize microwave-assisted synthesis to increase yield and reduce reaction time . This method is eco-friendly and minimizes the formation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions . The compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Table 1: Key Structural Features of Comparable Quinoline Derivatives
Key Observations:
- Substituent Position : The target compound’s 4-position carbamoyl-methoxy group distinguishes it from derivatives with direct aryl or hydroxyl substitutions (e.g., 6b or 4-hydroxy analogues) .
- Ester vs.
Key Observations:
- The target compound’s synthesis likely parallels 6b , involving esterification of a carboxylic acid precursor with methyl iodide under basic conditions .
- Palladium catalysis (evident in 4k synthesis) may be critical for introducing the 4-methoxyphenylcarbamoyl group .
Key Observations:
Pharmacokinetic and Physicochemical Properties
- Solubility: The methyl ester in the target compound likely improves lipid solubility compared to carboxylic acid derivatives (e.g., 4-hydroxy-6-methoxy-quinoline-2-carboxylic acid), aiding oral bioavailability .
Biological Activity
Methyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are well-known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The presence of methoxy and carbamoyl functional groups enhances its reactivity and interaction with biological targets. The compound's molecular formula is CHNO, and it has a molecular weight of 342.34 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit various enzyme activities by binding to active sites, thereby preventing substrate binding. This mechanism is crucial in its potential as an anticancer agent, where it may inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's cytotoxic effects are believed to arise from its ability to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against multiple cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM .
- Antimicrobial Evaluation : Research conducted on the antimicrobial effects of quinoline derivatives showed that this compound had comparable activity to established antibiotics against resistant strains .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may act as a dual inhibitor targeting both COX-2 and iNOS pathways, which are critical in inflammation and cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
